2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide
Description
The compound 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a 1H-indol-3-yl group linked to a 2-oxoacetamide scaffold, with a bulky N-substituent comprising a 1-(4-methoxyphenyl)-2-phenylethyl group and a methyl group ().
Properties
Molecular Formula |
C26H24N2O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide |
InChI |
InChI=1S/C26H24N2O3/c1-28(26(30)25(29)22-17-27-23-11-7-6-10-21(22)23)24(16-18-8-4-3-5-9-18)19-12-14-20(31-2)15-13-19/h3-15,17,24,27H,16H2,1-2H3 |
InChI Key |
OEKFTVOFEBYOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C2=CC=C(C=C2)OC)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 4-methoxyphenylacetic acid, followed by the introduction of the phenylethyl group through a Friedel-Crafts alkylation. The final step involves the formation of the oxoacetamide moiety through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the oxoacetamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells.
Case Study:
In vitro studies demonstrated that derivatives of this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values ranging from 10 to 30 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest it possesses moderate antibacterial effects.
Case Study:
A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating effectiveness against these pathogens.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound has been investigated for its potential as an acetylcholinesterase inhibitor.
Case Study:
In a series of experiments, the compound exhibited AChE inhibition with IC50 values comparable to established inhibitors like donepezil, suggesting potential applications in treating Alzheimer's disease.
Structure-Activity Relationship (SAR)
The structure of the compound allows for various modifications that can enhance its biological activity. Substituents on the indole and phenyl rings can significantly influence potency and selectivity for biological targets.
| Modification | Effect on Activity |
|---|---|
| Methyl group on nitrogen | Increases lipophilicity and cellular uptake |
| Methoxy group on phenyl | Enhances binding affinity to target enzymes |
| Variations in phenylethyl chain | Alters selectivity towards different receptors |
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The indole moiety is known to interact with various biological pathways, including those involved in cell signaling and gene expression.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula (C₂₆H₂₆N₂O₃).
Key Structural and Functional Differences
The fluorobenzyl-substituted analog () lacks the bulky phenylethyl group but incorporates a fluorine atom, enhancing metabolic stability and lipophilicity.
Amide Substituent Complexity :
- The target’s N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl group introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets. Simpler analogs, such as N-methyl-2-oxoacetamide (), lack this complexity and are less likely to exhibit selective activity.
Biological Activity Insights: The fluorobenzyl analog (TCS 1105) exhibits antitumor activity via microtubule destabilization, suggesting that indole-oxoacetamide derivatives with aromatic substituents may share this mechanism (). The target compound’s bulky substituent could improve target affinity or reduce off-target effects. Marine-derived analogs () highlight the role of methoxyphenyl groups in natural product bioactivity, though their non-indole cores limit direct comparability.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The target compound’s logP is estimated to be higher (~3.5) than simpler analogs (e.g., ~1.9 for TCS 1105), due to its phenylethyl and methoxyphenyl groups. This may improve membrane permeability but reduce aqueous solubility.
- Smaller analogs (e.g., ~283.3 g/mol, ) are more likely to comply with drug-likeness criteria.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Indole Ring : Contributes to the compound's ability to interact with various biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
- Phenylethyl Chain : Potentially contributes to its psychoactive properties.
1. Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Antidepressant Activity : Studies suggest that compounds with indole structures can modulate serotonin levels, leading to antidepressant effects. The specific interactions of this compound with serotonin receptors (5-HT receptors) warrant further investigation .
- Analgesic Properties : Similar to other indole derivatives, it may possess pain-relieving properties, potentially acting on opioid receptors. This aligns with findings from related compounds that show selective μ-opioid receptor agonism .
The mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound is hypothesized to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction may lead to altered mood and perception of pain.
- Metabolic Pathways : Like many indole derivatives, it likely undergoes metabolic transformations that could affect its efficacy and safety profile. Understanding these pathways is crucial for predicting its pharmacokinetics .
Table 1: Summary of Biological Activities and Mechanisms
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Antidepressant | Mood elevation in animal models | Serotonin receptor modulation |
| Analgesic | Reduced pain response in preclinical studies | μ-opioid receptor agonism |
| Neuroprotective | Potential protection against neurodegeneration | Antioxidant properties and receptor interaction |
Case Study Analysis
In a preclinical study involving rodent models, the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test (FST) and tail suspension test (TST) to evaluate antidepressant efficacy. Results indicated a statistically significant improvement in both tests, suggesting robust antidepressant activity .
Future Directions
Further research is necessary to fully elucidate the biological activity of 2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide. Key areas for future investigation include:
- Clinical Trials : Conducting human trials to assess safety, efficacy, and potential side effects.
- Detailed Metabolic Studies : Investigating the metabolic pathways and pharmacokinetics to understand how the body processes this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
